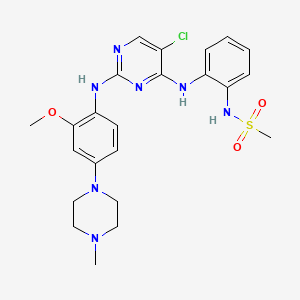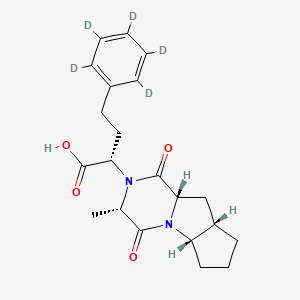
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 is a synthetic phospholipid used in various scientific research applications. It is a deuterated form of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, which is commonly used in studies involving lipid bilayers and liposomes. This compound is particularly valuable in the study of membrane dynamics and interactions due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 is synthesized through a multi-step process. The synthesis typically involves the esterification of sn-glycero-3-phosphocholine with myristic acid, followed by deuteration. One common method is Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization from ethyl acetate and acetone .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often replacing column chromatography with more economical purification methods . The final product is typically obtained with high purity, suitable for various research applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized phospholipids.
Hydrolysis: The ester bonds in the compound can be hydrolyzed by phospholipases, resulting in the formation of lysophospholipids and free fatty acids.
Substitution: The phosphate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipases such as phospholipase A2.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Lysophospholipids and free fatty acids.
Substitution: Phosphatidyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Employed in the study of cell membranes and organelles.
Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery. It enhances the stability and bioavailability of therapeutic agents.
Industry: Applied in the food and pharmaceutical industries as an emulsifier and stabilizer.
Mécanisme D'action
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 exerts its effects primarily through its incorporation into lipid bilayers. The deuterated form allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound interacts with membrane proteins and other lipids, influencing membrane fluidity and stability . It also facilitates the transport of nanoparticles across biological membranes, enhancing drug delivery and targeting specific tissues .
Comparaison Avec Des Composés Similaires
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 is compared with other similar phospholipids, such as:
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: The non-deuterated form, commonly used in similar applications but lacks the isotopic labeling for detailed studies.
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol): Another phospholipid used in membrane studies, but with different head group properties.
1,2-Ditetradecanoyl-sn-glycero-3-phosphocholine: Similar in structure but with variations in the fatty acid chains.
The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for advanced analytical techniques.
Propriétés
Formule moléculaire |
C36H72NO8P |
|---|---|
Poids moléculaire |
736.3 g/mol |
Nom IUPAC |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethyl] phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2 |
Clé InChI |
CITHEXJVPOWHKC-VKWBAALGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)

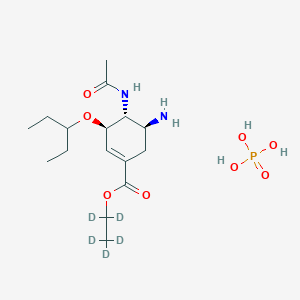
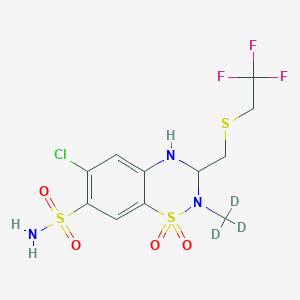

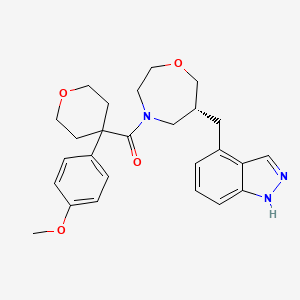

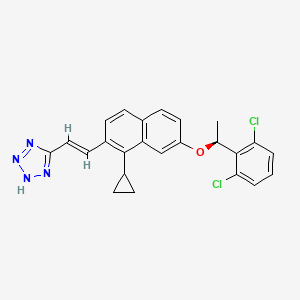

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6](/img/structure/B12415833.png)
